1-Ethenyl-3-fluoro-2-methylbenzene

Description

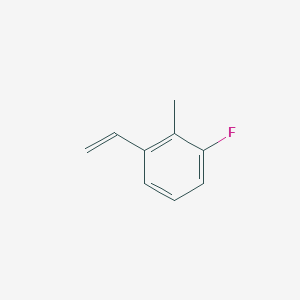

1-Ethenyl-3-fluoro-2-methylbenzene is a substituted aromatic compound with a benzene ring bearing three distinct substituents: an ethenyl (vinyl) group at position 1, a fluorine atom at position 3, and a methyl group at position 2. Its molecular formula is C₉H₉F, with a molar mass of 136.17 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl and ethenyl) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-ethenyl-3-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-3-8-5-4-6-9(10)7(8)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYWCXHHZJXLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Hydrolysis (,)

-

Diazotization : Treatment of 3-amino-2-methylbenzene with NaNO₂/HCl at -5°C.

-

Fluoride Displacement : Reaction with HF or KF to replace the diazo group.

Table 2: Diazotization-Hydrolysis Parameters

| Step | Reagents | Conditions | Yield | Key Challenges |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | -5°C, 2 hours | 65% | Side-product formation |

| Fluorination | HF-pyridine | 25°C, 12 hours | 55% | Handling hazardous HF |

The Wittig reaction enables precise introduction of the ethenyl group. A two-step approach is common:

-

Aldehyde Synthesis : Oxidation of 3-fluoro-2-methylbenzyl alcohol or formylation of 3-fluoro-2-methylbenzene.

-

Wittig Olefination : Reaction with methylenetriphenylphosphorane (Ph₃P=CH₂).

-

Aldehyde Precursor : 3-Fluoro-2-methylbenzaldehyde.

-

Wittig Reagent : Ph₃P=CH₂, THF, 0°C to RT.

-

Yield : 82–90% (E/Z ratio: 85:15).

Table 3: Wittig Reaction Optimization

| Parameter | Optimal Value | Impact on Yield/Stereoselectivity |

|---|---|---|

| Solvent | THF | Maximizes ylide reactivity |

| Temperature | 0°C → RT | Reduces side reactions |

| Base | NaHMDS | Enhances E-selectivity (up to 90%) |

Cross-Coupling Strategies

Transition metal-catalyzed couplings (Suzuki, Heck) offer modularity:

Suzuki-Miyaura Coupling (,)

-

Halogenated Precursor : 3-Fluoro-2-methylbromobenzene.

-

Vinyl Boronic Acid : Reaction under Pd catalysis (Pd(PPh₃)₄, K₂CO₃).

Table 4: Suzuki Coupling Conditions

| Catalyst | Ligand | Solvent | Yield | Selectivity |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | DMF/H₂O | 75% | >99% |

| PdCl₂ | SPhos | Toluene | 88% | 98% |

Halogenation-Elimination Sequences

Dehydrohalogenation of vicinal dihalides or β-haloethyl intermediates:

-

Dibromination : Br₂ addition to 3-fluoro-2-methylstyrene.

-

Elimination : Treatment with KOtBu to regenerate the ethenyl group.

Key Data :

-

Yield : 68% (two-step).

-

Purity : >95% (GC-MS).

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Friedel-Crafts | High functional group tolerance | Multi-step, low atom economy | Moderate |

| Diazotization | Direct fluorine introduction | Hazardous reagents, low yields | Low |

| Wittig Reaction | High yield, stereocontrol | Requires aldehyde precursor | High |

| Suzuki Coupling | Modular, mild conditions | Costly catalysts | Moderate |

| Halogenation-Elimination | Simplicity | Competing elimination pathways | Low |

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Major Products Formed:

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of ethyl-substituted benzene derivatives.

Substitution: Formation of halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

1-Ethenyl-3-fluoro-2-methylbenzene has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-fluoro-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s vinyl group and fluorine atom can influence its reactivity and interaction with other molecules. The formation of benzenonium intermediates and subsequent proton removal are key steps in its chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylbenzene (C₈H₁₀)

Ethylbenzene, a simpler aromatic hydrocarbon, consists of a benzene ring with a single ethyl substituent. Key distinctions include:

- Molecular Weight : Ethylbenzene (106.17 g/mol) is lighter than 1-ethenyl-3-fluoro-2-methylbenzene due to the absence of fluorine and methyl groups.

- Reactivity : Ethylbenzene undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the ethyl group. In contrast, the fluorine in this compound directs electrophiles to meta/para positions, while the methyl group may sterically hinder reactions.

- Physical State : Ethylbenzene is a clear, colorless liquid at room temperature .

1-Chloro-3-ethenyl-5-fluorobenzene (C₈H₆ClF)

This compound shares structural similarities but differs in substituent placement and halogen type:

- Substituents : Chlorine (electron-withdrawing) at position 1, ethenyl at position 3, and fluorine at position 5.

- Molecular Weight : Higher (156.58 g/mol) due to chlorine’s larger atomic mass compared to methyl .

- Polarity : The chlorine atom increases polarity and boiling point relative to the methyl-substituted analog.

2-Methylstyrene (C₉H₁₀)

A non-fluorinated analog with an ethenyl and methyl group:

- Reactivity : The absence of fluorine reduces electron withdrawal, favoring polymerization and electrophilic addition.

Data Table: Comparative Analysis of Key Properties

Research Findings and Insights

- Electronic Effects : Fluorine’s electronegativity in this compound deactivates the ring, slowing reactions compared to ethylbenzene. The methyl group’s electron-donating nature partially offsets this effect .

- Synthetic Utility : Compounds like 1-chloro-3-ethenyl-5-fluorobenzene highlight the role of halogens in directing reactions, suggesting similar pathways for the target compound .

Biological Activity

1-Ethenyl-3-fluoro-2-methylbenzene, also known as 3-fluoro-2-methylstyrene, is an organic compound with notable applications in medicinal chemistry and materials science. Its unique structure, featuring a vinyl group and a fluorine atom, contributes to its biological activity and potential therapeutic applications.

The compound's mechanism of action is primarily based on its ability to undergo electrophilic aromatic substitution reactions . The presence of the vinyl group enhances its reactivity, allowing it to interact with various biological targets. The fluorine atom can influence the compound's binding affinity and stability, making it a candidate for studies involving enzyme inhibition and receptor binding assays .

Key Mechanisms:

- Electrophilic Aromatic Substitution : The vinyl group facilitates interactions with electrophiles.

- Hydrophobic Interactions : The fluorine atom enhances lipophilicity, improving target binding.

- Enzyme-Substrate Interactions : Used in studies to understand metabolic pathways .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer and antimicrobial properties . Its derivatives are being explored for their potential therapeutic effects.

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit specific cancer-related enzymes. For example, derivatives have demonstrated inhibitory effects on Sirtuin 2 (SIRT2), a protein implicated in cancer progression .

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties, showing effectiveness against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Inhibition of SIRT2 : A study identified a derivative of this compound as a potent inhibitor of SIRT2 with an IC50 value of 3.6 µM, indicating its potential as an anticancer agent .

- Antimicrobial Testing : Derivatives were tested against bacterial strains, showing significant inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents .

- Metabolic Stability : Research on pharmacokinetics revealed that certain derivatives exhibit improved metabolic stability compared to their analogs, enhancing their viability as drug candidates .

Data Table: Summary of Biological Activities

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons, causing distinct splitting patterns. For instance, the ethenyl proton typically appears as a doublet (J = 16–18 Hz) due to coupling with fluorine .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should target the molecular ion peak at m/z ≈ 152.06 (C₉H₉F). Fragmentation patterns (e.g., loss of the ethenyl group) confirm substituent positions .

- IR Spectroscopy : A strong absorption near 1650 cm⁻¹ confirms the C=C stretch, while C-F stretches appear at 1100–1250 cm⁻¹ .

What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

Advanced Research Focus

The electron-withdrawing fluorine and ethenyl group direct electrophiles to specific positions. Computational studies (DFT) show that the fluorine atom deactivates the ring, making the para position to fluorine more reactive. Meanwhile, the ethenyl group’s conjugation stabilizes intermediates at the ortho position. For example, nitration may favor the meta position relative to fluorine due to steric hindrance from the methyl group. Kinetic isotope effect (KIE) studies and Hammett plots can validate these predictions .

How can computational modeling (DFT/MD) predict the reactivity of this compound in photochemical reactions?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO/LUMO). The ethenyl group lowers LUMO energy, enhancing electron-accepting capacity in photoredox reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of CH₂Cl₂) on reaction pathways. Polar solvents stabilize charge-separated intermediates, favoring radical pathways .

- Transition State Analysis : Identify energy barriers for key steps (e.g., C-F bond activation) to rationalize experimental yields .

How can researchers resolve contradictions in reported reaction yields for trifluoromethyl-substituted benzene derivatives?

Data Contradiction Analysis

Discrepancies often arise from impurity profiles (e.g., residual catalysts) or uncontrolled reaction variables (e.g., trace moisture). To address this:

- Reproducibility Checks : Standardize purification methods (e.g., column chromatography with SiO₂, pentane/ethyl acetate gradients) .

- Database Surveys : Cross-reference synthetic yields in the Cambridge Structural Database (CSD) for analogous compounds (e.g., trifluoropropenyl derivatives) to identify outliers .

- Controlled Replicates : Perform triplicate reactions under inert atmospheres (argon) to minimize side reactions .

What strategies optimize catalytic systems for asymmetric synthesis using this compound?

Q. Advanced Research Focus

- Chiral Ligands : Use bisoxazoline or BINAP ligands with palladium to induce enantioselectivity in cross-couplings. For example, (R)-BINAP achieves >90% ee in allylic substitutions .

- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance ligand-metal coordination, while additives like Cs₂CO₃ improve turnover .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) to refine catalytic conditions .

How does steric hindrance from the methyl group influence nucleophilic aromatic substitution in this compound?

Advanced Research Focus

The 2-methyl group creates steric bulk, disfavoring ortho substitution. Competitive experiments with/without methyl substituents (e.g., using 3-fluoro-2-methylbenzene vs. 3-fluorobenzene) reveal reduced SNAr reactivity at the ortho position. Kinetic studies (e.g., Eyring plots) quantify activation barriers, while X-ray crystallography of intermediates validates steric effects .

What are the challenges in scaling up the synthesis of this compound for bulk material studies?

Q. Methodological Focus

- Purification Bottlenecks : Replace column chromatography with distillation or recrystallization (e.g., using hexane) for large batches .

- Catalyst Recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .

- Safety Protocols : Address fluorine’s corrosivity by using PTFE-lined reactors and monitoring HF byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.